3-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile
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Overview
Description
3-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety and a cyanopyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
3-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. This compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
3-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile:
Other Piperidine Derivatives: These compounds also feature a piperidine ring but differ in their substitution patterns and functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrazine ring, piperidine moiety, and cyanopyridine group, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C17H16N6O |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
3-[4-[(4-cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C17H16N6O/c18-10-14-1-4-21-16(9-14)24-12-13-2-7-23(8-3-13)17-15(11-19)20-5-6-22-17/h1,4-6,9,13H,2-3,7-8,12H2 |
InChI Key |
IVHISMMQMMSWAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC(=C2)C#N)C3=NC=CN=C3C#N |
Origin of Product |
United States |
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